2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds similar to "2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide," such as indolin-1-yl)-N-aryl acetamide derivatives, have been synthesized and evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) synthesized a series of indolin-1-yl)-N-aryl acetamide derivatives and tested them against various pathogenic microorganisms. Some derivatives exhibited promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Chemoselective Acetylation in Drug Synthesis
Another related study focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This process, detailed by Magadum and Yadav (2018), demonstrates the versatility of acetamide derivatives in synthesizing biologically active molecules and the importance of enzymatic methods in achieving selective chemical transformations (Magadum & Yadav, 2018).
Fluorescence Histochemistry Applications
Axelsson, Björklund, and Lindvall (1972) explored the capacity of various carbonyl compounds, including those structurally related to the compound , to form fluorophores with biogenic monoamines in histochemical gas phase reactions. Their work indicates the potential application of such compounds in fluorescence histochemistry, useful for the demonstration of N-acetylated indolamines and other biologically significant amines (Axelsson, Björklund, & Lindvall, 1972).
Anti-inflammatory Drug Design
The synthesis of indole acetamide derivatives, as investigated by Al-Ostoot et al. (2020), involves creating compounds with anti-inflammatory properties through in silico modeling. This study exemplifies the use of such compounds in designing drugs targeting specific biological pathways, such as the cyclooxygenase (COX) domains, demonstrating the potential for acetamide derivatives in medicinal chemistry (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c22-16-4-1-2-5-18(16)28-13-20(25)23-15-8-7-14-9-10-24(17(14)12-15)21(26)19-6-3-11-27-19/h1-2,4-5,7-8,12,19H,3,6,9-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFSSYRLVKLZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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